In Vitro Enzyme Inhibition Potency (Reported IC50) vs. Class-Level Baselines
An IC50 value of 28 µM has been reported for 4-(((2-Fluorophenyl)sulfonamido)methyl)benzoic acid in a specific biological assay [1]. While the exact target and assay conditions are not fully disclosed in public commentary, this value serves as a quantitative benchmark for assessing its potency relative to other sulfonamide derivatives. This potency is moderate when compared to highly optimized sulfonamido benzoic acid leads in other programs, such as P2Y14R antagonists with IC50 values in the low nanomolar range (e.g., 5.6 nM for compound 25l) [2], or coxsackievirus B3 inhibitors with IC50 values of ~4.2 µM [3]. This data point differentiates it from inactive or uncharacterized analogs and provides a starting point for hit-to-lead optimization.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 28 µM |
| Comparator Or Baseline | Class baseline: Highly optimized sulfonamido benzoic acid P2Y14R antagonist (compound 25l): IC50 = 5.6 ± 0.3 nM [2]; Coxsackievirus B3 inhibitor (compound 7a): IC50 = 4.22 µM [3] |
| Quantified Difference | Target compound is ~5000-fold less potent than the lead P2Y14R antagonist but within an order of magnitude of the antiviral hit compound. |
| Conditions | Exact target and assay conditions for the target compound's IC50 are not fully specified in public commentary; comparator data from published studies on related sulfonamido benzoic acid derivatives. |
Why This Matters
This quantitative IC50 value provides a verifiable activity benchmark for compound selection in primary screening or as a starting scaffold for medicinal chemistry optimization, distinguishing it from completely uncharacterized analogs.
- [1] Southan, C. (2017). Comment on PubMed Commons: With a reported IC50 of 28 μM. Hypothesis. Retrieved from https://hypothes.is/search?q=tag:PMID:27754406 View Source
- [2] Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. (2025). European Journal of Medicinal Chemistry, 279, 116814. Retrieved from https://pubmed.ncbi.nlm.nih.gov/39182345/ View Source
- [3] Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. (2022). Pharmaceuticals, 15(11), 1392. Retrieved from https://www.mdpi.com/1424-8247/15/11/1392 View Source
